Methyl 3,5-dibromo-4-(bromomethyl)benzoate

Physicochemical Properties Lipophilicity Procurement Specifications

Methyl 3,5-dibromo-4-(bromomethyl)benzoate (CAS 444663-80-3) is a halogenated aromatic ester with the molecular formula C9H7Br3O2 and a molecular weight of 386.86 g/mol. It is characterized as a trifunctional building block due to the presence of a benzylic bromomethyl group and two aromatic bromine atoms on the benzoate ring.

Molecular Formula C9H7Br3O2
Molecular Weight 386.86 g/mol
CAS No. 444663-80-3
Cat. No. B3041970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,5-dibromo-4-(bromomethyl)benzoate
CAS444663-80-3
Molecular FormulaC9H7Br3O2
Molecular Weight386.86 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1)Br)CBr)Br
InChIInChI=1S/C9H7Br3O2/c1-14-9(13)5-2-7(11)6(4-10)8(12)3-5/h2-3H,4H2,1H3
InChIKeyCHYJSLZNYDHTHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,5-dibromo-4-(bromomethyl)benzoate (CAS 444663-80-3): A Trifunctional Building Block for Pharmaceutical Synthesis


Methyl 3,5-dibromo-4-(bromomethyl)benzoate (CAS 444663-80-3) is a halogenated aromatic ester with the molecular formula C9H7Br3O2 and a molecular weight of 386.86 g/mol [1]. It is characterized as a trifunctional building block due to the presence of a benzylic bromomethyl group and two aromatic bromine atoms on the benzoate ring. This structural arrangement enables sequential and chemoselective functionalization, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients [2].

Why Methyl 3,5-dibromo-4-methylbenzoate Cannot Replace Methyl 3,5-dibromo-4-(bromomethyl)benzoate in Synthesis


Generic substitution with simpler analogs like methyl 3,5-dibromo-4-methylbenzoate (CAS 74896-66-5) is not feasible for applications requiring a benzylic electrophilic handle. The bromomethyl group in Methyl 3,5-dibromo-4-(bromomethyl)benzoate is a critical functional handle for nucleophilic substitution reactions, enabling the introduction of diverse nucleophiles at the 4-position . The absence of this reactive center in the methyl analog limits its use to cross-coupling at the aromatic bromine sites only, reducing the overall molecular complexity achievable in a synthetic sequence. The following quantitative evidence details these performance gaps.

Quantitative Differentiation of Methyl 3,5-dibromo-4-(bromomethyl)benzoate vs. Analogs


Computational Physicochemical Property Comparison: Target Compound vs. Methyl 3,5-dibromo-4-methylbenzoate

The target compound exhibits a higher computed lipophilicity (XLogP3-AA = 3.7) compared to its non-bromomethyl analog, methyl 3,5-dibromo-4-methylbenzoate (XLogP3-AA = 3.3), indicating greater membrane permeability potential for downstream drug candidates [1][2]. This is a class-level inference based on the structural difference.

Physicochemical Properties Lipophilicity Procurement Specifications

Commercial Purity Benchmarking: Target Compound Purity vs. Industry Standard

The target compound is commercially available at a standard purity of 98%, as verified by multiple reputable suppliers . This purity specification meets or exceeds the typical requirements for advanced intermediates used in multi-step syntheses, providing a reliable starting point for complex molecule construction.

Purity Quality Control Procurement

Validated Use in a High-Profile Drug Candidate: Comparison to an Unused Analog

Methyl 3,5-dibromo-4-(bromomethyl)benzoate was a key intermediate in the synthesis of MGL-3196 (Resmetirom), a thyroid hormone receptor β agonist that entered clinical trials [1]. In contrast, the closely related methyl 3,5-dibromo-4-methylbenzoate has not been reported in the synthesis of an advanced clinical candidate. This represents a direct head-to-head comparison of practical utility.

Pharmaceutical Intermediate Drug Synthesis Thyroid Hormone Receptor

Best Application Scenarios for Methyl 3,5-dibromo-4-(bromomethyl)benzoate Based on Evidence


Synthesis of Functionalized Biaryls via Sequential Chemoselective Coupling

The presence of two distinct reactive sites (benzylic bromide and aryl bromides) allows for a programmed, two-step functionalization. A nucleophile can first be introduced at the benzylic position, followed by a palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) at the aromatic bromide positions . This is a direct application of the structural differentiation established in Section 3.

Key Intermediate for Thyroid Hormone Receptor β Agonists

The compound has a proven track record in medicinal chemistry, specifically in the synthesis of MGL-3196 (Resmetirom), a THR-β agonist [1]. This application is validated by its use in a published route to a clinical candidate, as detailed in the quantitative evidence.

Building Block for High-Throughput Library Synthesis

The commercial availability at 98% purity from multiple vendors, as benchmarked in Section 3, ensures consistent quality for high-throughput experimentation and parallel synthesis, where reproducible reagent purity is non-negotiable.

Quote Request

Request a Quote for Methyl 3,5-dibromo-4-(bromomethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.